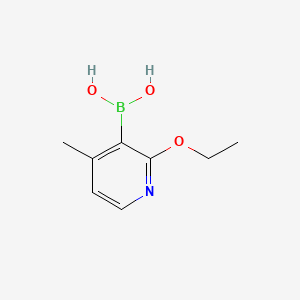
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Ethoxy-4-methylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Molecular Structure Analysis
The molecular formula of “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid” is C8H12BNO3 . The molecular weight is 152.94 .
Chemical Reactions Analysis
Boronic acids, such as “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid”, can be used as building blocks and synthetic intermediates . They are involved in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Ethoxy-4-methylpyridin-3-yl)boronic acid” are not fully specified in the available resources .
科学的研究の応用
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes : This method has been widely used in the synthesis of complex organic molecules due to its efficiency and selectivity .
Sensing Applications
- Scientific Field : Analytical Chemistry .
- Summary of the Application : Boronic acids are increasingly utilised in diverse areas of research, including their utility in various sensing applications. The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : Boronic acids have been used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Enzyme Inhibition
- Scientific Field : Biochemistry .
- Summary of the Application : Boronic acids have been used as enzyme inhibitors due to their ability to form reversible covalent complexes with proteins and other biological macromolecules .
- Methods of Application : The boronic acid moiety is incorporated into a molecule that is structurally similar to the substrate of the enzyme. The boronic acid then forms a covalent bond with a serine or threonine residue in the active site of the enzyme, inhibiting its function .
- Results or Outcomes : This method has been used to develop new drugs and therapies, including bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma .
Cell Delivery Systems
- Scientific Field : Biotechnology .
- Summary of the Application : Boronic acids have been used in the development of cell delivery systems. They can form reversible covalent bonds with diols on the cell surface, allowing for targeted delivery of drugs or other therapeutic agents .
- Methods of Application : The boronic acid is attached to a carrier molecule, such as a liposome or nanoparticle, which is loaded with the therapeutic agent. The carrier molecule can then bind to specific cells, delivering the therapeutic agent directly to the target cells .
- Results or Outcomes : This method has potential applications in targeted cancer therapy and other areas of medicine .
Synthetic Receptors for Low Molecular Compounds
- Scientific Field : Organic Chemistry .
- Summary of the Application : Boronic acids have been used as synthetic receptors for low molecular compounds .
- Methods of Application : The boronic acid moiety is incorporated into a molecule that is structurally similar to the substrate of the enzyme .
- Results or Outcomes : This method has been used to develop new drugs and therapies .
Interference in Signalling Pathways
- Scientific Field : Biochemistry .
- Summary of the Application : Boronic acids have been used to interfere in signalling pathways .
- Methods of Application : The boronic acid is attached to a carrier molecule, such as a liposome or nanoparticle, which is loaded with the therapeutic agent .
- Results or Outcomes : This method has potential applications in targeted cancer therapy and other areas of medicine .
Safety And Hazards
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
(2-ethoxy-4-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEMDUDOXFSVOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OCC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694417 |
Source


|
| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
1309982-61-3 |
Source


|
| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)
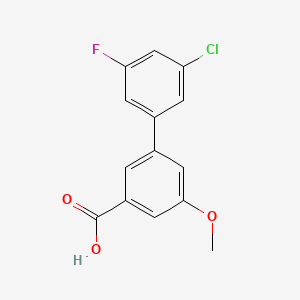
![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)
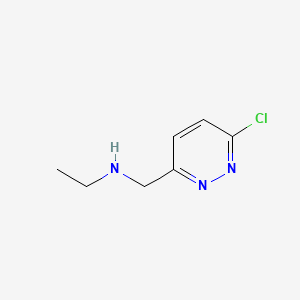
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
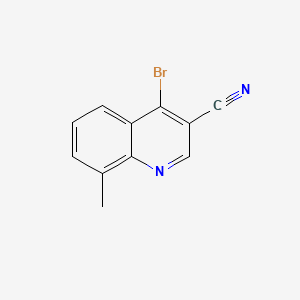
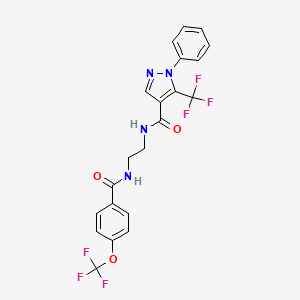
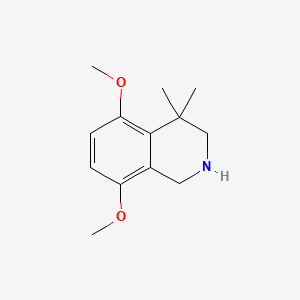
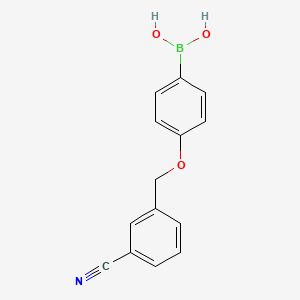
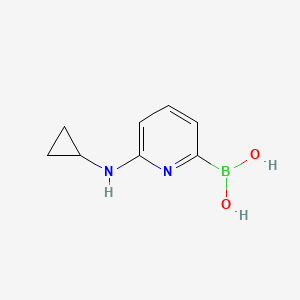
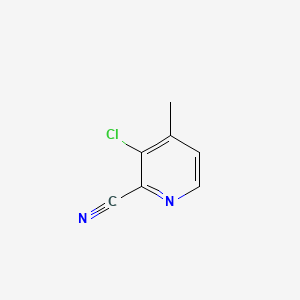
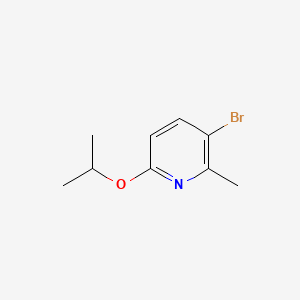
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
